But-2-ynecarboxamide
Description
But-2-ynecarboxamide (IUPAC name: but-2-ynoic acid amide) is an alkyne-containing carboxamide derivative with the molecular formula C₅H₇NO. Its structure consists of a but-2-yne backbone (HC≡C-CH₂-) terminated by a carboxamide group (-CONH₂). This compound is characterized by its triple bond, which confers unique reactivity and electronic properties compared to saturated or aromatic analogs.
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
pent-3-ynamide |
InChI |
InChI=1S/C5H7NO/c1-2-3-4-5(6)7/h4H2,1H3,(H2,6,7) |
InChI Key |
LRTQFGQTBAXESK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares But-2-ynecarboxamide with two related compounds: 2-Aminobenzamide (from ) and 2-Cyano-N-[(methylamino)carbonyl]acetamide (from ).
Table 1: Structural and Functional Comparison
Key Findings
Structural Differences: this compound’s alkyne backbone distinguishes it from aromatic 2-aminobenzamide and the cyano-substituted acetamide. This structural variation impacts solubility, stability, and reactivity. For example, the triple bond in this compound may enhance its utility in Huisgen cycloaddition reactions compared to the aromatic or cyano-containing analogs . 2-Aminobenzamide’s amine group facilitates its use in glycosylation studies and glycan analysis, as noted in glycoanalytic tools like GlycoBase .
Applications: 2-Aminobenzamide derivatives are critical in glycosylation engineering and biopharmaceutical research, leveraging their fluorescence properties for analytical workflows . This compound’s applications remain speculative, though its alkyne group suggests niche roles in polymer or pharmaceutical synthesis.
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